molecular formula C5H3FN2O B7946283 3-Fluoropyrazine-2-carbaldehyde

3-Fluoropyrazine-2-carbaldehyde

Cat. No.: B7946283
M. Wt: 126.09 g/mol
InChI Key: XVRMSFXTHCCTKS-UHFFFAOYSA-N
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Description

3-Fluoropyrazine-2-carbaldehyde is a fluorinated heterocyclic aromatic aldehyde with the molecular formula C₅H₃FN₂O. This compound is characterized by the presence of a fluorine atom attached to the pyrazine ring, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyrazine Derivatives: One common method involves the halogenation of pyrazine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Vilsmeier-Haack Formylation: This method involves the formylation of pyrazine using the Vilsmeier-Haack reagent, which is generated from DMF (dimethylformamide) and POCl₃ (phosphoryl chloride).

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, forming alcohols.

  • Substitution: The fluorine atom on the pyrazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic conditions.

  • Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

  • Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

  • Oxidation: 3-Fluoropyrazine-2-carboxylic acid.

  • Reduction: 3-Fluoropyrazine-2-ol.

  • Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

3-Fluoropyrazine-2-carbaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential pharmacological properties, including its use in drug discovery and development.

  • Industry: It is employed in the production of agrochemicals and advanced materials.

Mechanism of Action

3-Fluoropyrazine-2-carbaldehyde is compared with other similar compounds such as 3-chloropyrazine-2-carbaldehyde and 3-bromopyrazine-2-carbaldehyde. The presence of different halogens influences the reactivity and biological activity of these compounds. This compound is unique due to the electronegative fluorine atom, which enhances its chemical stability and biological activity.

Comparison with Similar Compounds

  • 3-Chloropyrazine-2-carbaldehyde

  • 3-Bromopyrazine-2-carbaldehyde

  • 3-Iodopyrazine-2-carbaldehyde

Properties

IUPAC Name

3-fluoropyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRMSFXTHCCTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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